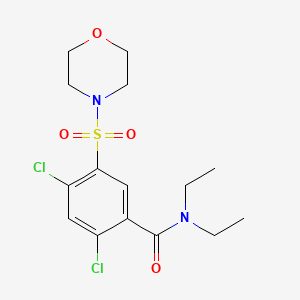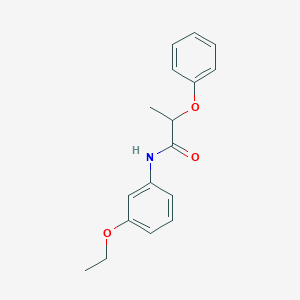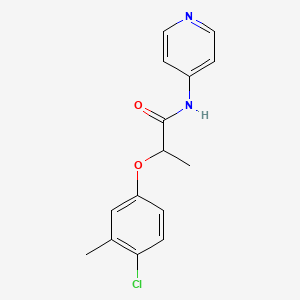![molecular formula C19H21N3O3 B4408142 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate
Vue d'ensemble
Description
4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
PNU-282987 selectively binds to and activates α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate, which are widely distributed in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in various physiological processes such as learning, memory, and mood regulation.
Biochemical and Physiological Effects:
Activation of α7 this compound by PNU-282987 has been shown to have various biochemical and physiological effects. It increases the release of acetylcholine, which enhances cognitive function and memory. It also increases the release of glutamate, which is involved in synaptic plasticity and learning. In addition, it increases the release of dopamine, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
PNU-282987 has several advantages for lab experiments. It is highly selective for α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate and does not activate other nAChR subtypes. It also has a long half-life, which allows for sustained activation of α7 this compound. However, it has some limitations, such as low solubility in water and poor bioavailability, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for research on PNU-282987. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in treating psychiatric disorders such as schizophrenia and depression. Further research is also needed to optimize its pharmacokinetic properties and improve its bioavailability. In addition, the development of novel α7 nAChR agonists with improved selectivity and efficacy is an area of active research.
Conclusion:
In conclusion, PNU-282987 is a selective agonist of α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate that has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have beneficial effects on cognitive function, memory, and mood regulation. However, further research is needed to optimize its pharmacokinetic properties and improve its bioavailability. Overall, PNU-282987 represents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders.
Applications De Recherche Scientifique
PNU-282987 has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-18(23)25-16-8-6-15(7-9-16)19(24)22-13-11-21(12-14-22)17-5-3-4-10-20-17/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPLOAXCDWFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B4408062.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)

![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)
![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)